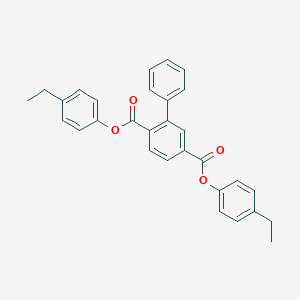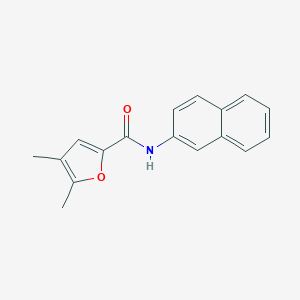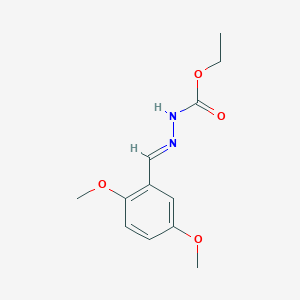![molecular formula C15H9ClN2O5 B391203 (4Z)-2-(4-CHLORO-3-NITROPHENYL)-4-[(5-METHYLFURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B391203.png)
(4Z)-2-(4-CHLORO-3-NITROPHENYL)-4-[(5-METHYLFURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-2-(4-CHLORO-3-NITROPHENYL)-4-[(5-METHYLFURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound. It belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(4-CHLORO-3-NITROPHENYL)-4-[(5-METHYLFURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of 4-chloro-3-nitrobenzaldehyde with 5-methylfuran-2-carbaldehyde in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group to an amine group is a common reaction, which can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique chemical structure.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (4Z)-2-(4-CHLORO-3-NITROPHENYL)-4-[(5-METHYLFURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE would depend on its specific application. For example, if it exhibits antimicrobial activity, it may interfere with bacterial cell wall synthesis or protein function. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-phenyl)-4-(5-methyl-furan-2-ylmethylene)-4H-oxazol-5-one
- 2-(4-Nitro-phenyl)-4-(5-methyl-furan-2-ylmethylene)-4H-oxazol-5-one
Uniqueness
The presence of both chloro and nitro groups on the phenyl ring, along with the furan and oxazole rings, gives (4Z)-2-(4-CHLORO-3-NITROPHENYL)-4-[(5-METHYLFURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE unique chemical properties
Properties
Molecular Formula |
C15H9ClN2O5 |
|---|---|
Molecular Weight |
332.69g/mol |
IUPAC Name |
(4Z)-2-(4-chloro-3-nitrophenyl)-4-[(5-methylfuran-2-yl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C15H9ClN2O5/c1-8-2-4-10(22-8)7-12-15(19)23-14(17-12)9-3-5-11(16)13(6-9)18(20)21/h2-7H,1H3/b12-7- |
InChI Key |
UNOAGQMFADJBKG-GHXNOFRVSA-N |
SMILES |
CC1=CC=C(O1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-2-({[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B391122.png)
![2-({[3-(1,3-Benzoxazol-2-yl)-4-chlorophenyl]imino}methyl)-4-bromophenol](/img/structure/B391123.png)
![4-Methyl-2-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B391125.png)


![4-[6-(4-{[4-(Hexyloxy)benzoyl]oxy}phenyl)-2-pyridyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B391129.png)
![4-CHLORO-N-({N'-[(Z)-(FURAN-3-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE](/img/structure/B391135.png)
![2,4-Diiodo-6-({[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B391136.png)
![N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(4-chlorophenyl)acetamide](/img/structure/B391138.png)

![N-[4-(decyloxy)phenyl]-2-ethyl-1-piperidinecarboxamide](/img/structure/B391141.png)

![2-({[2-(3-Methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B391144.png)
![4-{4-[(3-methoxyanilino)carbonyl]phenoxy}-N-(3-methoxyphenyl)benzamide](/img/structure/B391145.png)
